molecular formula C9H5I2N3O B15241532 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde

5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B15241532
M. Wt: 424.96 g/mol
InChI Key: UCLSBXQIHOKJHQ-UHFFFAOYSA-N
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Description

5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a complex organic compound that features both imidazole and pyridine rings. The presence of iodine atoms in the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carboxylic acid

    Reduction: 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-methanol

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets through its imidazole and pyridine rings. These interactions can affect enzyme activity and other biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,5-Diphenyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
  • 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde
  • 5-(4,5-Diethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

Uniqueness

The presence of iodine atoms in 5-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde makes it unique compared to its analogs. The iodine atoms can participate in unique chemical reactions and provide distinct physical and chemical properties, such as increased molecular weight and altered electronic distribution .

Properties

Molecular Formula

C9H5I2N3O

Molecular Weight

424.96 g/mol

IUPAC Name

5-(4,5-diiodoimidazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H5I2N3O/c10-8-9(11)14(5-13-8)7-1-6(4-15)2-12-3-7/h1-5H

InChI Key

UCLSBXQIHOKJHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1N2C=NC(=C2I)I)C=O

Origin of Product

United States

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